molecular formula C20H34N6OS B2513140 N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide CAS No. 941941-72-6

N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide

Cat. No.: B2513140
CAS No.: 941941-72-6
M. Wt: 406.59
InChI Key: QBVHVQLKXGDANA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is a potent and selective ATP-competitive inhibitor that dually targets the mechanistic target of rapamycin (mTOR) and phosphoinositide 3-kinase (PI3K) signaling pathways. This compound is a structural analog of well-characterized inhibitors like Sapanisertib and is designed to exploit the high sequence homology between the catalytic sites of mTOR and PI3K. Its primary research value lies in dissecting the complex cross-talk within the PI3K/Akt/mTOR axis, a central signaling network that regulates cell growth, proliferation, survival, and metabolism, and is frequently dysregulated in cancer and metabolic diseases. By concurrently inhibiting these key nodes, this compound effectively suppresses downstream signaling events, making it a valuable chemical probe for investigating pathway dependencies, combination therapies, and resistance mechanisms in preclinical models. Research applications are predominantly in oncology, where it is used to study its anti-proliferative and pro-apoptotic effects in various cancer cell lines and xenograft models, particularly those with hyperactive PI3K/mTOR signaling. Furthermore, its role extends to fundamental biological research exploring mTOR's function in autophagy, aging, and cellular metabolism. This inhibitor provides researchers with a powerful tool to achieve profound pathway suppression, offering insights that are not always possible with more selective, single-target agents. For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

N-[2-[4-(2-methylpropylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N6OS/c1-6-8-15(9-7-2)19(27)21-10-11-26-18-16(13-23-26)17(22-12-14(3)4)24-20(25-18)28-5/h13-15H,6-12H2,1-5H3,(H,21,27)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVHVQLKXGDANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NCCN1C2=NC(=NC(=C2C=N1)NCC(C)C)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(Isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide involves a multi-step process.

  • Starting Materials: : The synthesis begins with the appropriate pyrazolo[3,4-d]pyrimidine derivative, combined with isobutylamine and methylthiolation reagents.

  • Reaction Conditions: : Specific reagents and solvents are used under controlled temperature and pressure to ensure the formation of the desired intermediate.

  • Final Coupling: : The intermediate undergoes a coupling reaction with an appropriate alkylating agent, followed by purification steps to isolate the final compound.

Industrial Production Methods

On an industrial scale, the synthesis of this compound requires optimization for cost-effectiveness and scalability. The process involves large-scale reactors, continuous flow methods, and advanced purification techniques like crystallization or chromatography to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

  • Oxidation: : Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Typically utilizes reagents like lithium aluminum hydride or sodium borohydride to add hydrogen or remove oxygen.

  • Substitution: : Involves the replacement of one group in the molecule with another, using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Halides, alkylating agents.

Major Products

The reactions can produce various derivatives, depending on the conditions and reagents used

Scientific Research Applications

N-(2-(4-(Isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide has a broad range of applications in scientific research:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Investigated for its potential as an enzyme inhibitor or signaling molecule.

  • Medicine: : Explored for therapeutic uses, including anti-inflammatory or anticancer properties.

  • Industry: : Utilized in the production of specialty chemicals or materials with specific functional properties.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level:

  • Molecular Targets: : It binds to specific enzymes or receptors, altering their activity.

  • Pathways Involved: : Influences various biochemical pathways, potentially leading to changes in cell behavior or function.

Comparison with Similar Compounds

Position 4 Substituent

  • Isobutylamino (target): Branched alkyl chain enhances lipophilicity and may improve target binding via hydrophobic interactions compared to linear chains (e.g., propylamino in ) or polar groups (e.g., 2-methoxyethylamino in ).

Position 6 Substituent

  • Methylthio (target) : Smaller and less electron-donating than ethylthio (), which may alter electronic effects on the pyrimidine ring and influence kinase inhibition profiles.

Amide Group

  • 2-Propylpentanamide (target): Branched aliphatic amide likely improves solubility in nonpolar environments vs. aromatic amides (e.g., 2-naphthamide in ).

Research Findings and Implications

  • Synthetic Accessibility : The pyrazolo[3,4-d]pyrimidin core is highly modular, allowing substitution at positions 4 and 6 via nucleophilic displacement or cross-coupling reactions .
  • Biological Relevance : Analogs like (Example 57) with sulfonamide and chromen groups demonstrate the scaffold’s versatility in targeting enzymes (e.g., kinases) or receptors, though direct activity data for the target compound remain unreported.
  • Metabolic Stability : Ethylthio () and methylthio (target) groups may confer resistance to oxidative metabolism compared to unsubstituted thiols.

Biological Activity

N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is a complex organic compound with potential biological activity, particularly in pharmacological applications. This article reviews its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of isobutylamino and methylthio groups suggests potential interactions with various biological receptors, enhancing its pharmacological profile.

PropertyValue
Molecular FormulaC22H30N6OS
Molecular Weight426.6 g/mol
CAS Number954023-52-0

Synthesis

The synthesis of this compound typically involves multi-step processes:

  • Formation of the pyrazolo[3,4-d]pyrimidine ring : This is achieved through cyclization reactions.
  • Introduction of the thioether group : Via nucleophilic substitution.
  • Attachment of the isobutylamino group : Through amination reactions.
  • Final amide coupling : By reacting with propanamide derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may modulate the activity of proteins or enzymes involved in critical signaling pathways. Detailed studies are necessary to elucidate its binding affinity and specific interactions.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related pyrazolo[3,4-d]pyrimidines have shown effectiveness in inhibiting tumor growth through various mechanisms:

  • Inhibition of cell proliferation : Compounds have demonstrated the ability to reduce proliferation rates in cancer cell lines.
  • Induction of apoptosis : Certain derivatives trigger programmed cell death in malignant cells.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties due to its interaction with inflammatory pathways. The methylthio group is particularly noted for enhancing anti-inflammatory effects in related compounds.

Case Studies and Research Findings

  • Study on Antiproliferative Activity :
    • A study demonstrated that similar pyrazolo derivatives exhibited a significant reduction in cell viability in prostate cancer cell lines (PMC9982118) .
  • Mechanistic Insights :
    • Research has shown that these compounds can inhibit specific kinases involved in cancer progression, suggesting a targeted approach to treatment (Han et al., 2016) .
  • Pharmacological Applications :
    • The compound's structure indicates potential as a lead compound for developing new therapeutic agents targeting various diseases, including cancer and inflammatory disorders (EvitaChem) .

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